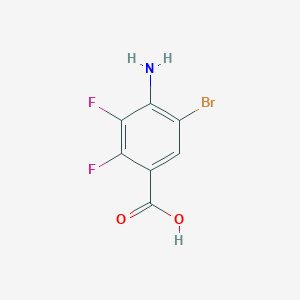

4-Amino-5-bromo-2,3-difluorobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Amino-5-bromo-2,3-difluorobenzoic acid” is a chemical compound with the molecular formula C7H4BrF2NO2 . It has an average mass of 252.013 Da and a monoisotopic mass of 250.939346 Da .

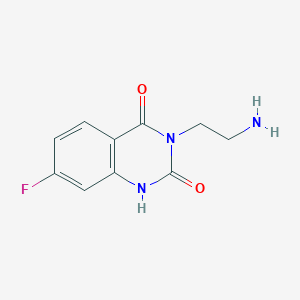

Molecular Structure Analysis

The molecular structure of “4-Amino-5-bromo-2,3-difluorobenzoic acid” consists of a benzoic acid core with bromine and fluorine substituents at the 5th and 2nd, 3rd positions respectively, and an amino group at the 4th position .Physical And Chemical Properties Analysis

The compound has a molecular weight of 237.00 g/mol . It has a computed XLogP3-AA value of 2.3, indicating its relative lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The topological polar surface area is 37.3 Ų .Wissenschaftliche Forschungsanwendungen

- Scientific Field : Neuroscience

- Application Summary : 4-Bromo-2,5-difluorobenzoic acid has been used as a modulator of dopamine neurotransmission .

- Methods of Application : This compound belongs to a novel class of derivatives called 1-(4H-1,3-benzodioxin-2-yl)methanamine derivatives .

- Results or Outcomes : The specific outcomes of this application are not detailed in the source .

- Scientific Field : Organic Chemistry

- Application Summary : Schiff bases synthesized from 3-substituted-4-amino-5-mercapto-1,2,4-triazoles have demonstrated potential in various therapeutic areas .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : These Schiff bases have shown potential in analgesic, antimicrobial, anti-inflammatory, and antidepressant therapeutic areas .

Dopamine Neurotransmission Modulator

Schiff Base Synthesis

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound similar to the one you asked about, is a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors .

- Methods of Application : The preparation involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

- Results or Outcomes : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .

- Scientific Field : Organic and Inorganic Chemistry

- Application Summary : 4-Bromo-2,5-difluorobenzoic acid is a synthetic chemical compound that is widely used in scientific research . It is a versatile compound that can be used in many different laboratory experiments .

- Methods of Application : This compound can be used as a reagent in a variety of organic and inorganic reactions .

- Results or Outcomes : The specific outcomes of this application are not detailed in the source .

Synthesis of SGLT2 Inhibitors

Versatile Laboratory Reagent

- Scientific Field : Environmental Chemistry

- Application Summary : 2,6-Difluorobenzoic acid is the major degradation product of diflubenzuron, a widely used insecticide .

- Methods of Application : This compound can be detected in environmental samples as an indicator of diflubenzuron use .

- Results or Outcomes : The specific outcomes of this application are not detailed in the source .

- Scientific Field : Medicinal Chemistry

- Application Summary : Indole derivatives, which can be synthesized from various benzoic acid derivatives, have shown significant potential in pharmaceutical applications .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : Indole derivatives have been used for the treatment of cancer cells, microbes, and various disorders in the human body .

Degradation Product of Diflubenzuron

Synthesis of Indole Derivatives

Eigenschaften

IUPAC Name |

4-amino-5-bromo-2,3-difluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2NO2/c8-3-1-2(7(12)13)4(9)5(10)6(3)11/h1H,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEZYCSUXJMVOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)N)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-bromo-2,3-difluorobenzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B1381257.png)

![tert-butyl 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B1381260.png)

![tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B1381266.png)